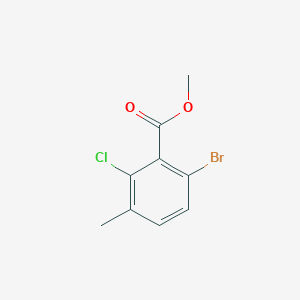

Methyl 6-bromo-2-chloro-3-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-2-chloro-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEXRJMIIFVIOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 6 Bromo 2 Chloro 3 Methylbenzoate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 6-bromo-2-chloro-3-methylbenzoate, the primary disconnections involve the carbon-halogen and carbon-carbon bonds, as well as the ester functional group. The analysis reveals several potential synthetic routes originating from basic aromatic structures.

The most logical disconnections for the target molecule are at the ester linkage and the aryl-halogen bonds. The ester can be retrosynthetically disconnected to the corresponding carboxylic acid (6-bromo-2-chloro-3-methylbenzoic acid) and methanol (B129727). This simplifies the target to a substituted benzoic acid.

Further disconnection of the aryl-halogen bonds suggests two primary strategies:

Halogenation of a pre-formed benzoic acid derivative: This involves the late-stage introduction of the bromo or chloro group onto a methyl-substituted benzoic acid precursor.

Construction of the benzoic acid from a halogenated toluene (B28343): This approach starts with a halogenated and methylated benzene (B151609) ring, followed by the introduction of the carboxylic acid functionality.

These disconnections point towards two main families of starting materials: substituted toluenes and substituted benzoic acids.

Precursor Compounds and Starting Material Strategies

The selection of appropriate precursors is paramount for an efficient synthesis. The choice is often dictated by the commercial availability, cost, and the directing effects of the substituents on the aromatic ring during subsequent chemical transformations.

A common strategy employs halogenated toluene derivatives as the foundational building block. A plausible starting material is 2-chloro-6-methyltoluene. This precursor already contains the desired chloro and methyl substituents in the correct relative positions. The synthesis would then proceed by introducing the bromo group and finally the methyl ester.

A synthetic route starting from 2-chloro-6-methyltoluene would involve the following key transformations:

Bromination: Introduction of a bromine atom onto the aromatic ring. Due to the directing effects of the chloro and methyl groups, the bromine would be directed to the C3 or C5 position.

Oxidation: Conversion of the methyl group to a carboxylic acid.

Esterification: Reaction of the resulting carboxylic acid with methanol to form the final methyl ester.

Another potential starting material is 1-bromo-2-chloro-3-methylbenzene. scbt.com In this case, the challenge lies in the selective introduction of the carboxyl group at the C6 position.

Alternatively, the synthesis can commence from a substituted benzoic acid. A key intermediate in this approach is 6-bromo-2-chloro-3-methylbenzoic acid. achemblock.com This intermediate can be directly esterified to yield the target compound. The synthesis of this benzoic acid derivative itself is a multi-step process, often starting from simpler precursors.

The use of benzoic acid derivatives allows for the manipulation of the substitution pattern prior to the final esterification step. This can be advantageous in achieving the desired regiochemistry.

Multi-Step Synthetic Routes and Reaction Pathways

The synthesis of this compound is typically achieved through a multi-step sequence. One of the well-documented strategies involves nitration and reduction, followed by a Sandmeyer-type reaction.

This pathway offers a high degree of control over the regiochemistry of the final product. It generally begins with a precursor that is amenable to selective nitration.

A key step in this synthetic route is the regioselective nitration of Methyl 2-chloro-6-methylbenzoate. The ester and chloro groups are deactivating and ortho-, para-directing, while the methyl group is activating and ortho-, para-directing. The interplay of these electronic effects directs the incoming nitro group to the C3 position.

The reaction is typically carried out using a mixture of fuming nitric acid and sulfuric acid at low temperatures (0–5 °C) to yield Methyl 2-chloro-6-methyl-3-nitrobenzoate. sigmaaldrich.com

The subsequent steps in this synthetic sequence are:

Reduction of the Nitro Group: The nitro group of Methyl 2-chloro-6-methyl-3-nitrobenzoate is reduced to an amino group to form Methyl 3-amino-2-chloro-6-methylbenzoate. This reduction is commonly achieved using hydrogen gas with a palladium on carbon catalyst.

Diazotization and Bromination: The resulting amine is then converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium. Subsequent treatment with a bromine source, such as copper(I) bromide (CuBr) or hydrobromic acid (HBr), replaces the diazonium group with a bromine atom, affording the final product, this compound. This final step is a classic Sandmeyer reaction.

Data Tables

Strategies Involving Nitration and Reduction

Catalytic Hydrogenation for Amine Formation

The requisite amino-substituted precursor, methyl 6-amino-2-chloro-3-methylbenzoate, is typically prepared from its corresponding nitro analogue, methyl 2-chloro-3-methyl-6-nitrobenzoate. The conversion of the nitro group to an amine is most effectively and cleanly achieved through catalytic hydrogenation.

This reduction process involves the use of hydrogen gas, often at atmospheric or slightly elevated pressures, in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used and highly efficient catalyst for this transformation. The reaction is generally carried out in a protic solvent such as ethanol (B145695) or methanol. The process is known for its high yields and the clean conversion of the nitro group without affecting other functional groups on the aromatic ring, such as the chloro, methyl, or ester moieties. While specific data for methyl 2-chloro-3-methyl-6-nitrobenzoate is not prevalent, analogous reductions, such as the conversion of methyl 3-nitro-2-chloro-6-methylbenzoate to its amino counterpart, proceed efficiently using hydrogen gas and a palladium on carbon catalyst in ethanol. The hydrogenation of benzoic acid derivatives using various catalysts is a well-established industrial process. google.com

Table 1: Representative Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds

| Reagents | Catalyst | Solvent | Pressure | Temperature |

|---|---|---|---|---|

| H₂ | 5-10% Pd/C | Ethanol | 1 atm | Room Temperature |

| H₂ | Raney Nickel | Methanol | 1-50 atm | Room Temperature to 50°C |

Diazotization and Bromide Substitution (Sandmeyer-type Reactions)

Once the amino precursor is obtained, the next crucial step is the Sandmeyer reaction. wikipedia.orgnih.govorganic-chemistry.org This two-part process begins with diazotization, where the primary aromatic amine is treated with nitrous acid (HNO₂) to form a diazonium salt. Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate.

Following the formation of the diazonium salt, a solution of copper(I) bromide (CuBr) is introduced. The copper(I) species catalyzes the substitution of the diazonium group (-N₂⁺) with a bromide ion, releasing nitrogen gas and forming the desired aryl bromide. wikipedia.org This reaction is a cornerstone of aromatic chemistry, allowing for the introduction of halides in positions that are not accessible through direct electrophilic substitution. nih.gov For analogous compounds, this method has been shown to produce the brominated product in high yields, often ranging from 80% to 91%.

Table 2: General Parameters for Sandmeyer Bromination

| Step | Reagents | Catalyst | Solvent | Temperature |

|---|---|---|---|---|

| Diazotization | NaNO₂, H₂SO₄/H₂O | - | Water/Acid | 0-5 °C |

Sequential Halogenation and Esterification Approaches

An alternative synthetic strategy involves the direct bromination of a suitable precursor, followed by esterification, or vice versa. This approach hinges on the predictable directing effects of the substituents on the aromatic ring to achieve the desired regiochemistry. The logical starting material for this route is 2-chloro-3-methylbenzoic acid. bldpharm.com

Aromatic Bromination Techniques

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto a benzene ring. The reaction involves an electrophile, typically Br⁺, which is generated from molecular bromine (Br₂) with the aid of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃).

In the case of 2-chloro-3-methylbenzoic acid, the directing effects of the existing substituents must be considered. The methyl group is an activating, ortho-, para-director. The chloro group is a deactivating, ortho-, para-director. The carboxylic acid group is a deactivating, meta-director. The interplay of these effects would determine the position of bromination. Given the substitution pattern, the position C-6 is sterically accessible and activated by the methyl group (para) and the chloro group (ortho), making it a plausible site for bromination. A procedure for the bromination of p-nitrotoluene to 2-bromo-4-nitrotoluene (B188816) uses bromine and iron powder at elevated temperatures (75-80°C), demonstrating a similar electrophilic substitution. orgsyn.org

Radical bromination offers a different regiochemical outcome compared to electrophilic bromination. When N-Bromosuccinimide (NBS) is used in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light, it selectively brominates the benzylic position—the carbon atom adjacent to the aromatic ring.

Therefore, applying NBS to methyl 2-chloro-3-methylbenzoate would not result in the desired this compound. Instead, the reaction would occur on the methyl group, yielding methyl 3-(bromomethyl)-2-chlorobenzoate. This is a well-established reaction for the side-chain bromination of methyl-substituted aromatics. google.comgoogle.com While this method is not suitable for producing the title compound, it is a critical consideration in devising a complete synthetic overview, as it highlights an alternative reactivity of the substrate under different conditions. A patent describes the radical-initiated bromination of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate to yield the corresponding 3-bromomethyl derivative, illustrating this specific reactivity. google.com

Esterification of Carboxylic Acid Precursors

The final step in a sequence that begins with the bromination of 2-chloro-3-methylbenzoic acid is the conversion of the resulting 6-bromo-2-chloro-3-methylbenzoic acid into its methyl ester. The most common laboratory method for this transformation is the Fischer esterification.

This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas. chemicalbook.comchemicalbook.com The reaction is an equilibrium process, and using a large excess of the alcohol (methanol) as the solvent drives the equilibrium towards the formation of the ester. rsc.org A patent describes dissolving 4-bromo-2-methylbenzoic acid in methanol and refluxing for several hours with a catalytic amount of concentrated sulfuric acid to achieve esterification. google.com This method is broadly applicable to a wide range of substituted benzoic acids and is known for its reliability and high yields, often exceeding 85%. chemicalbook.com

Table 3: Common Conditions for Fischer Esterification

| Carboxylic Acid Precursor | Alcohol | Catalyst | Conditions | Typical Yield |

|---|---|---|---|---|

| 6-bromo-2-chloro-3-methylbenzoic acid | Methanol | Conc. H₂SO₄ (catalytic) | Reflux, several hours | >85% |

Oxidation of Methyl Groups to Carboxylic Acids

The oxidation of an alkyl side-chain on a benzene ring is a fundamental transformation in organic synthesis. libretexts.org When an alkyl group is attached to an aromatic ring, it becomes susceptible to strong oxidizing agents, which can convert the benzylic carbon into a carboxylic acid. libretexts.org This process, known as side-chain oxidation, is effective for primary and secondary alkyl groups, as it requires the presence of at least one hydrogen atom on the benzylic carbon. libretexts.org The reaction typically proceeds until a carboxylic acid is formed, with any additional carbon-carbon bonds in the alkyl chain being cleaved. libretexts.orglibretexts.org The mechanism is thought to involve the breaking of a benzylic C-H bond as a key step, with the resulting intermediate being stabilized by the aromatic ring. libretexts.org

The choice of oxidizing agent is critical for the successful conversion of an aromatic methyl group to a carboxylic acid. Several powerful reagents can accomplish this transformation, with potassium permanganate (B83412) and chromium trioxide being classic and effective choices.

Potassium Permanganate (KMnO₄) is a potent and widely used oxidizing agent for this purpose. doubtnut.comlibretexts.org It can oxidize a methyl group on a benzene ring completely to a carboxylic acid. doubtnut.com The reaction is often performed by heating the substrate under reflux with an alkaline solution of KMnO₄. libretexts.orgstackexchange.com During the reaction, the purple permanganate ion is reduced, typically forming a brown precipitate of manganese(IV) oxide. libretexts.orgstackexchange.com Kinetic studies show that electron-donating groups on the toluene ring facilitate the oxidation, while electron-withdrawing groups decrease the reaction rate. rsc.org

Chromium Trioxide (CrO₃) , often used in an aqueous sulfuric acid and acetone (B3395972) mixture (known as the Jones reagent), is another strong oxidizing agent capable of converting benzylic carbons to carboxylic acids. libretexts.orgorganic-chemistry.org Chromium trioxide itself is a powerful oxidant that can also oxidize primary alcohols and aldehydes to carboxylic acids. organic-chemistry.orglibretexts.org When using chromium-based reagents, it is important to note that they are toxic and require careful handling. organic-chemistry.orglibretexts.org In some applications, CrO₃ is used catalytically with a terminal oxidant like periodic acid for the oxidation of electron-poor toluenes to their corresponding benzoic acids. organic-chemistry.org

Other oxidizing agents such as vanadium pentoxide and manganese dioxide have also been employed, sometimes showing preferential reactivity or yielding better results for specific substrates. google.com Modern methods have also been developed, utilizing molecular oxygen with cobalt-based catalysts or hydrogen peroxide with a tungsten catalyst. organic-chemistry.orgrsc.org

| Oxidizing Agent | Typical Conditions | Key Characteristics | Citations |

| Potassium Permanganate (KMnO₄) | Alkaline solution, heat/reflux | Strong, widely used, forms MnO₂ precipitate. | libretexts.orglibretexts.orgstackexchange.comrsc.org |

| Chromium Trioxide (CrO₃) | Aqueous H₂SO₄, Acetone (Jones Reagent) | Powerful, versatile for alcohols and aldehydes as well. | libretexts.orgorganic-chemistry.orglibretexts.org |

| Vanadium Pentoxide (V₂O₅) | Sulfuric acid, heat (<150°C) | Effective for oxidation-resistant methyl groups. | google.com |

| Molecular Oxygen (O₂) | Co-Mn-Br or N-alkyl pyridinium (B92312) salt catalyst, high temperature/pressure | Industrial relevance, utilizes air as an oxidant. | rsc.org |

Optimizing reaction conditions is paramount to maximize the yield and purity of the desired carboxylic acid while minimizing side reactions. Key parameters include temperature, solvent, and reagent concentration.

For permanganate oxidations, the reaction is typically conducted by heating under reflux in an alkaline medium, which can be prepared using sodium carbonate. libretexts.orgstackexchange.com The reaction must be carefully controlled, as excessive heat or high concentrations of KMnO₄ can lead to the cleavage of carbon-carbon bonds and degradation of the aromatic ring itself. libretexts.orgrsc.org

For oxidations involving agents like vanadium pentoxide in sulfuric acid, a specific temperature range, not exceeding 150°C, is recommended to achieve the desired transformation. google.com The stoichiometry of the oxidant is also crucial; for instance, the oxidation of a methyl group to a carboxylic acid is a six-electron process, which dictates the molar equivalents of the chosen oxidant required for full conversion. google.com Careful optimization of reaction temperature is often necessary to handle sensitive functional groups and prevent unwanted side reactions. harvard.edu

Reaction Conditions and Catalytic Systems in Synthesis

Solvent Selection and Its Influence on Regioselectivity and Yield

The choice of solvent can profoundly impact the rate, yield, and regioselectivity of aromatic transformations. In electrophilic aromatic halogenation, solvent polarity plays a significant role. For example, the halogenation of phenols proceeds faster in polar solvents. wikipedia.org The use of specific solvents like chloroform (B151607) or N,N-dimethylformamide (DMF) is common in these reactions and can influence which position on the aromatic ring is substituted. core.ac.ukrsc.org

In oxidation reactions, the solvent can also be a determining factor. In a study on the oxidation of p-xylene (B151628), acetonitrile (B52724) was found to provide a significantly higher conversion rate compared to acetic acid or DMF. rsc.org For cross-coupling reactions, such as the Suzuki coupling, mixed solvent systems like ethanol/water or toluene/water are frequently employed to balance the solubility of organic substrates and inorganic bases. beilstein-journals.orgmdpi.com

| Reaction Type | Solvent | Observed Effect | Citations |

| Halogenation | Polar Solvents (e.g., Chloroform, DMF) | Can increase reaction rate and influence regioselectivity. | wikipedia.orgcore.ac.uk |

| Halogenation | Non-polar Solvents (e.g., CCl₄) | May result in no reaction for certain substrates. | wikipedia.org |

| Oxidation | Acetonitrile | Showed higher conversion for p-xylene oxidation compared to other solvents. | rsc.org |

| Suzuki Cross-Coupling | Ethanol/Water | Effective mixed-solvent system for coupling aryl halides with boronic acids. | mdpi.com |

Temperature and Pressure Control in Aromatic Transformations

Temperature and pressure are critical physical parameters that must be precisely controlled to ensure safe and efficient aromatic transformations. Many reactions, such as the oxidation of methylarenes with molecular oxygen, are performed at elevated temperatures (e.g., 160°C) and pressures (e.g., 1.5 MPa) to achieve reasonable reaction rates. rsc.org The selectivity of some aromatic reactions can also be temperature-dependent. researchgate.net

In sealed reaction vessels, particularly under microwave irradiation, temperature and pressure are directly related; an increase in temperature leads to a corresponding rise in pressure. berghof-instruments.com This pressure is a combination of the solvent's vapor pressure and the partial pressure of any gases formed during the reaction. berghof-instruments.com Therefore, continuous monitoring and control of both parameters are essential for safety and to guide the reaction toward the desired product, especially when dealing with potentially exothermic processes. berghof-instruments.com Some hydrothermal reactions are even conducted at very high temperatures and pressures (e.g., 300°C and 100 MPa) to study organic transformations. researchgate.net

Catalysis in Halogenation and Cross-Coupling Steps

Catalysts are fundamental to many of the steps involved in synthesizing complex molecules like this compound.

Halogenation: Aromatic rings like benzene are generally unreactive toward halogens alone. libretexts.org Therefore, electrophilic aromatic halogenation typically requires a Lewis acid catalyst, such as iron(III) halides (FeCl₃, FeBr₃) or aluminum halides (AlCl₃). wikipedia.orglibretexts.orgmasterorganicchemistry.com The catalyst activates the halogen by polarizing the halogen-halogen bond, creating a much stronger electrophile that can be attacked by the aromatic ring. libretexts.org Copper-catalyzed methods have also been developed for the halogenation of certain aromatic substrates, including electron-rich arenes and phenols. beilstein-journals.org

Cross-Coupling: Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds, particularly for creating biaryl structures. mdpi.com These reactions typically involve coupling an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.com The catalytic system often consists of a palladium source, such as Pd(OAc)₂ or a pre-catalyst, and a phosphine (B1218219) ligand like XPhos or tricyclohexylphosphine (B42057) (PCy₃). beilstein-journals.orgresearchgate.net Bimetallic systems, using both copper and palladium, have been developed to couple less reactive substrates like aryl chlorides with benzoates. researchgate.net The choice of catalyst, ligand, and base is crucial for achieving high yields and tolerating various functional groups on the reacting partners. beilstein-journals.org

| Reaction | Catalyst System | Conditions | Purpose | Citations |

| Aromatic Bromination | FeBr₃ or AlBr₃ | Anhydrous | Activates Br₂ for electrophilic attack. | wikipedia.orglibretexts.org |

| Aerobic Bromination | Cu(NO₃)₂ (1 mol%) | HBr, O₂ | Catalytic aerobic oxidative bromination of electron-rich arenes. | beilstein-journals.org |

| Suzuki Cross-Coupling | Pd(OAc)₂ / PCy₃ | K₃PO₄ base, Toluene/H₂O, 100°C | Couples aryl bromides with organoboron compounds. | beilstein-journals.org |

| Decarboxylative Cross-Coupling | CuI/Me₄phen and (MeCN)₄Pd₂/XPhos | N/A | Couples aryl chlorides with potassium benzoates. | researchgate.net |

| Suzuki Cross-Coupling | Pd(II) complex | K₂CO₃ base, EtOH/H₂O, 80°C | Synthesis of biaryl compounds from aryl halides. | mdpi.com |

Green Chemistry Principles and Sustainable Synthetic Approaches

The modernization of chemical synthesis is driven by the need to minimize environmental impact. For a molecule like this compound, whose synthesis can involve multiple steps including aromatic substitution and esterification, applying green chemistry principles is essential for sustainable production.

Atom Economy and Reaction Efficiency

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. An ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts.

To provide a clearer picture of efficiency beyond theoretical calculations, metrics like the Environmental Factor (E-Factor) and Process Mass Intensity (PMI) are used. The E-Factor is the ratio of the mass of waste to the mass of the product, while PMI is the ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the final product. A lower E-Factor and a PMI closer to 1 indicate a greener process.

| Metric | Traditional Synthesis (Estimate) | Green Synthesis (Target) | Description |

| Atom Economy | Moderate-High | High | Depends heavily on the specific halogenation and oxidation reagents used in precursor synthesis. |

| Reaction Yield | 60-70% (Overall) | >85% (Overall) | Green approaches aim to optimize each step to maximize overall yield and reduce purification losses. |

| E-Factor | >10 | <5 | Traditional routes using stoichiometric reagents generate significant inorganic salt waste. |

| PMI | >50 | <20 | High solvent usage in traditional methods for reactions and workups contributes to a high PMI. |

This table presents estimated and target values for green chemistry metrics in the synthesis of this compound, highlighting areas for improvement.

Solvent Minimization and Alternative Media

Solvents constitute a major portion of the waste generated in chemical manufacturing. Traditional syntheses of halogenated aromatics often employ hazardous and volatile organic compounds (VOCs) like chlorinated hydrocarbons (e.g., carbon tetrachloride) or aromatic hydrocarbons (e.g., toluene). google.com These solvents pose risks to human health and the environment. jetir.org

Green chemistry promotes the reduction or elimination of these harmful solvents. jetir.org Strategies for the synthesis of this compound could include:

Solvent-Free Reactions: Performing reactions in a neat (solventless) condition is an ideal green approach, particularly for esterification, which can sometimes be achieved by heating the carboxylic acid with an excess of the alcohol. ijstr.org

Alternative Solvents: When a solvent is necessary, greener alternatives are preferred. Water is an excellent green solvent due to its non-toxic and non-flammable nature. jetir.org For certain reactions, superheated water can even dissolve nonpolar organic compounds. acs.org Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer another alternative, acting as a non-polar solvent that can be easily removed and recycled by reducing pressure. jetir.orgpageplace.de Bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl lactate (B86563) are also gaining traction as sustainable replacements for petroleum-based solvents. pageplace.de

Ionic Liquids: Room-temperature ionic liquids (RTILs) are salts that are liquid below 100°C. They have negligible vapor pressure, reducing air pollution, and can often be recycled. They have been explored as media for halogenation and other reactions. acs.orgresearchgate.net

| Solvent Type | Examples | Advantages | Disadvantages |

| Traditional | Toluene, Carbon Tetrachloride, Chloroform | Good solubility for reactants | Toxic, volatile, environmentally persistent |

| Green Alternatives | Water, Supercritical CO₂, 2-MeTHF, Ionic Liquids | Reduced toxicity, lower environmental impact, potential for recycling jetir.orgacs.orgpageplace.de | May require process optimization, higher initial cost, potential separation challenges acs.org |

This table compares traditional and green alternative solvents for chemical synthesis.

Catalyst Reusability and Environmental Impact Considerations

Catalysts are fundamental to many chemical transformations, enabling reactions to proceed under milder conditions and with greater selectivity. In the context of green chemistry, the focus is on using catalysts that are highly efficient, reusable, and non-toxic.

The synthesis of this compound involves at least two key catalytic processes: electrophilic aromatic substitution (halogenation) and esterification.

Halogenation Catalysis: Traditional bromination often uses Lewis acids like FeBr₃ or AlCl₃, which are difficult to separate from the reaction mixture and generate stoichiometric amounts of acidic waste. A greener approach involves using solid, reusable catalysts like zeolites. researchgate.netchempedia.info Zeolites can offer high regioselectivity (e.g., favoring para-substitution) and can be easily filtered out and reactivated for subsequent batches. researchgate.net

Esterification Catalysis: While strong mineral acids like H₂SO₄ are effective for esterification, they lead to corrosive waste streams and difficult product purification. Solid acid catalysts, such as ion-exchange resins or modified clays (B1170129) like Montmorillonite K10, are superior green alternatives. ijstr.org These catalysts are easily recoverable by filtration, non-corrosive, and can be reused multiple times, significantly reducing waste and simplifying the process. ijstr.orgmdpi.com The development of magnetically responsive catalysts, where the catalyst is coated on a magnetic nanoparticle core, further simplifies recovery through the use of an external magnet. mdpi.com

| Catalyst Type | Example | Application | Reusability & Environmental Impact |

| Homogeneous | H₂SO₄, FeBr₃ | Esterification, Bromination | Difficult to recover, generates corrosive waste, high environmental impact. |

| Heterogeneous | Zeolites, Montmorillonite K10 Clay | Bromination, Esterification | Easily recovered by filtration, can be reused multiple times, lower environmental impact. ijstr.orgresearchgate.netchempedia.info |

| Magnetic | K₂O on C/Fe₃O₄ | Base-catalyzed reactions | Recoverable with a magnet, excellent reusability, practical for industrial scale-up. mdpi.com |

This table outlines the advantages of reusable heterogeneous and magnetic catalysts over traditional homogeneous catalysts.

By integrating these green chemistry principles, the synthesis of this compound can be transformed from a process with a significant environmental footprint to a more sustainable and efficient manufacturing route.

Chemical Reactivity and Transformational Chemistry

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) in methyl 6-bromo-2-chloro-3-methylbenzoate presents a case of competitive reactivity between the two halogen substituents. The reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of one of the halides.

Reactivity at Bromine and Chlorine Sites

The regioselectivity of SNAr reactions on this substrate is influenced by both electronic and steric factors. Generally, the carbon atom attached to the chlorine (C-2) is more electron-deficient than the carbon attached to the bromine (C-6) due to the stronger electron-withdrawing inductive effect of the adjacent methyl ester group. However, the greater bond strength of C-Cl compared to C-Br often makes the bromo group a better leaving group.

Steric hindrance also plays a crucial role. The chlorine atom at the C-2 position is flanked by the methyl ester and the methyl group at C-3, creating a sterically hindered environment. In contrast, the bromine atom at the C-6 position is less sterically encumbered. Consequently, nucleophilic attack is often favored at the C-6 position, leading to the displacement of the bromide ion.

Utilization of Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The versatility of this compound as a synthetic intermediate is demonstrated by its reactions with a variety of nucleophiles.

Amines: The reaction with amines, such as cyclic amines, can be achieved selectively at the more reactive C-Br bond. For instance, in related dihaloaryl compounds, selective amination at the bromine-bearing carbon is a key strategy in the synthesis of complex heterocyclic structures. The Buchwald-Hartwig amination provides a powerful tool for this transformation, even in the presence of a less reactive chloro substituent. nih.gov

Thiols: Thiolates, being soft nucleophiles, are expected to react readily with the substrate, likely favoring displacement of the bromide. While specific data for this exact compound is limited, SNAr reactions of heteroaryl halides with thiols are known to proceed smoothly. researchgate.net

Alkoxides: Alkoxides, such as sodium methoxide, are potent nucleophiles that can displace either halide. Common conditions for such reactions involve the use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). The regioselectivity would depend on a delicate balance of the electronic activation at C-2 and the better leaving group ability and lower steric hindrance at C-6.

| Nucleophile | Expected Major Product | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Primary/Secondary Amines | Methyl 2-chloro-6-(amino)-3-methylbenzoate | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu), Toluene (B28343), Heat | researchgate.net |

| Thiols (as Thiolates) | Methyl 2-chloro-6-(thioether)-3-methylbenzoate | Base (e.g., K₂CO₃), Solvent (e.g., DMAc), Room Temperature to 100 °C | researchgate.net |

| Alkoxides (e.g., Sodium Methoxide) | Methyl 2-chloro-6-methoxy-3-methylbenzoate or Methyl 6-bromo-2-methoxy-3-methylbenzoate | Polar aprotic solvent (e.g., DMSO), Heat |

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution on this compound is a complex process due to the competing directing effects of the substituents.

Directing Effects of Existing Substituents

The substituents on the benzene (B151609) ring exert a combined influence on the position of incoming electrophiles:

Methyl group (-CH₃) at C-3: An activating, ortho, para-director.

Chloro group (-Cl) at C-2: A deactivating, ortho, para-director.

Bromo group (-Br) at C-6: A deactivating, ortho, para-director.

Methyl ester group (-COOCH₃) at C-1: A deactivating, meta-director.

Considering the positions available for substitution (C-4 and C-5), the directing effects can be summarized as follows:

Position C-4: Activated by the ortho-directing methyl group and the para-directing chloro group. It is also a meta position relative to the bromo group.

Position C-5: Activated by the para-directing methyl group. It is the meta position to both the chloro and bromo groups, and also to the methyl ester group.

The interplay of these activating and deactivating effects, along with steric hindrance, will determine the regiochemical outcome of EAS reactions.

Selective Introduction of New Functional Groups

Nitration: The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. scribd.comlibretexts.org For this compound, the introduction of a nitro group would be directed by the combined electronic effects of the existing substituents. Given the deactivating nature of the halogens and the ester group, forcing conditions might be necessary. The most likely position for nitration would be C-5, which is meta to the strongly deactivating ester group and influenced by the para-directing methyl group. A synthesis of a related compound, methyl 3-nitro-2-chloro-6-methylbenzoate, is achieved by nitrating methyl 2-chloro-6-methylbenzoate, where the ester directs the nitro group to the C-3 position.

Halogenation: Further halogenation, for instance with bromine in the presence of a Lewis acid catalyst like FeBr₃, would also be subject to the complex directing effects. The incoming electrophile would likely substitute at the least deactivated available position, which would require careful consideration of all substituent effects.

| Reaction | Electrophile | Predicted Major Product Position | Governing Factors |

|---|---|---|---|

| Nitration | NO₂⁺ | C-5 | Meta-directing ester group, para-directing methyl group. |

| Halogenation | Br⁺ or Cl⁺ | C-5 | Complex interplay of ortho, para-directing halogens and methyl group, and meta-directing ester group. |

Metal-Catalyzed Cross-Coupling Reactions

This compound is a suitable substrate for various metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds allows for selective transformations.

The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. This difference in reactivity enables selective coupling at the C-6 position while leaving the C-2 chloro substituent intact for potential further functionalization.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. It is expected that the Suzuki-Miyaura coupling of this compound with an arylboronic acid would selectively occur at the C-Br bond to form a biaryl compound.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene. Selective coupling at the C-6 position is anticipated, leading to the formation of a substituted alkene.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds. Selective amination at the C-6 position can be achieved, providing access to 6-amino-2-chloro-3-methylbenzoate derivatives. nih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity.

| Reaction | Coupling Partner | Expected Major Product | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Methyl 6-aryl-2-chloro-3-methylbenzoate | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | nih.gov |

| Heck Reaction | Alkene (e.g., acrylate) | Methyl 2-chloro-6-(alkenyl)-3-methylbenzoate | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) | nih.gov |

| Buchwald-Hartwig Amination | Amine | Methyl 6-amino-2-chloro-3-methylbenzoate | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | chemspider.com |

Ester Modifications

The methyl ester functional group in this compound is a key site for transformations, most notably hydrolysis to the corresponding carboxylic acid and transesterification to other esters.

Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. The reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses to yield the carboxylate salt and methanol (B129727). rsc.orgpsu.edu An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product, 6-bromo-2-chloro-3-methylbenzoic acid. achemblock.com

Acid-Catalyzed Hydrolysis: This is a reversible reaction that requires a strong acid catalyst (e.g., H₂SO₄) and is driven to completion by using a large excess of water. acs.orgquora.com The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.

Ester Hydrolysis Reaction

| Reaction | Reagents | Product |

|---|

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is also typically catalyzed by an acid or a base.

In the context of this compound, transesterification would involve reacting it with a different alcohol (R'-OH) to produce a new ester (this compound) and methanol. To favor the formation of the new ester, the reaction is usually carried out with a large excess of the new alcohol (R'-OH) or by removing the methanol by-product as it forms, thereby shifting the equilibrium.

Functional Group Interconversions Beyond Halogen and Ester Reactivity

Beyond the direct manipulation of the ester and halogen groups, the methyl substituent on the benzene ring provides another handle for further chemical modifications.

The methyl group attached to the benzene ring can undergo free-radical substitution at the benzylic position. A common method for this transformation is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photolytic or thermal conditions. This reaction would convert the methyl group to a bromomethyl group, yielding Methyl 6-bromo-2-chloro-3-(bromomethyl)benzoate.

The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent aromatic ring, facilitates this reaction. However, a potential competing reaction is the electrophilic aromatic bromination of the benzene ring. For some related substrates, it has been observed that under certain conditions, ring bromination can be a significant side reaction. To favor benzylic bromination, it is crucial to use a low concentration of bromine, which is achieved by using NBS.

Reaction Scheme: this compound + NBS --(Radical Initiator, Heat/Light)--> Methyl 6-bromo-2-chloro-3-(bromomethyl)benzoate

The resulting benzylic bromide is a valuable synthetic intermediate, as the bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups at this position.

Table 2: Conditions for Benzylic Bromination

| Reagent System | Product | Typical Conditions | Key Considerations |

| N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Methyl 6-bromo-2-chloro-3-(bromomethyl)benzoate | Nonpolar solvent (e.g., CCl₄), heat or UV light | Minimizes competing aromatic bromination. |

Introduction of Sulfur- or Nitrogen-Containing Moieties

The halogen atoms on the aromatic ring of this compound can be substituted with sulfur or nitrogen-containing nucleophiles, typically through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-heteroatom bonds.

Introduction of Sulfur-Containing Moieties:

The introduction of a sulfur-containing group can be achieved through reactions with thiols or their corresponding salts. Copper-catalyzed thiolation of aryl halides is a well-established method for forming aryl-sulfur bonds. nih.gov For instance, reacting this compound with a thiol (R-SH) in the presence of a copper catalyst and a suitable base could potentially lead to the substitution of one of the halogen atoms with the corresponding thioether (-SR). The relative reactivity of the bromine and chlorine atoms would depend on the specific reaction conditions and the catalyst system employed.

Introduction of Nitrogen-Containing Moieties:

Similarly, nitrogen-containing functionalities can be introduced via palladium- or copper-catalyzed amination reactions. nih.govnih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a widely used method for the formation of C-N bonds with a broad range of amines, including primary and secondary amines, as well as amides. researchgate.net Reacting this compound with an amine (R-NH₂) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base can result in the formation of the corresponding N-aryl product.

The synthesis of more complex nitrogen-containing heterocycles is also a possibility. nih.govmdpi.com For example, intramolecular cyclization following a C-N bond formation or subsequent reactions of the introduced amino group could be employed to construct fused ring systems. The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving the desired transformation and selectivity.

Table 3: Methods for Introducing Sulfur and Nitrogen Moieties

| Reaction Type | Reagents and Catalysts | Potential Products |

| Thiolation | Thiol (R-SH), Copper Catalyst (e.g., CuI), Base | Methyl 6-(alkyl/aryl)thio-2-chloro-3-methylbenzoate or Methyl 2-chloro-6-bromo-3-methyl-X-(alkyl/aryl)thiobenzoate |

| Amination | Amine (RNH₂), Palladium Catalyst (e.g., Pd(OAc)₂), Phosphine Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | Methyl 6-amino-2-chloro-3-methylbenzoate derivatives or Methyl 2-chloro-6-bromo-3-methyl-X-aminobenzoate derivatives |

Derivatives and Analogues of Methyl 6 Bromo 2 Chloro 3 Methylbenzoate

Design Principles for Structural Analogues

The design of structural analogues of Methyl 6-bromo-2-chloro-3-methylbenzoate is guided by established principles of physical organic chemistry, primarily focusing on the manipulation of steric and electronic effects. Chemists systematically alter the substituents on the aromatic ring to modulate the molecule's reactivity, stability, and potential biological activity.

Key design strategies include:

Isosteric and Bioisosteric Replacement: This involves substituting one atom or group with another that has similar physical or chemical properties. For example, the bromine atom could be replaced with another halogen like fluorine or iodine to subtly alter the electronic and steric profile of the molecule.

Varying Substituent Position: Moving the methyl, bromo, or chloro groups to different positions on the benzene (B151609) ring creates isomers that can exhibit markedly different chemical behavior due to changes in steric hindrance and electronic interactions between the groups.

Altering Alkyl and Ester Groups: The methyl group on the ring could be changed to a larger alkyl group to increase steric bulk. Similarly, the methyl ester could be converted to an ethyl or other ester, which can influence the rate of reactions like hydrolysis. Ethyl esters, for instance, generally hydrolyze more slowly than methyl esters under basic conditions.

Introducing New Functional Groups: Adding other functional groups, such as nitro or amino groups, can dramatically change the electronic nature of the aromatic ring. Electron-donating groups like an amino group increase the ring's reactivity towards electrophiles, while electron-withdrawing groups like a nitro group decrease it. reddit.comscribd.com

These design principles allow for the rational development of new compounds with tailored properties, leveraging the core structure of this compound as a starting point.

Synthesis of Related Halogenated Methylbenzoates

The synthesis of halogenated methylbenzoates, including analogues of this compound, typically involves multi-step processes that often begin with a substituted benzoic acid or toluene (B28343).

A common and versatile method is the Fischer-Speier esterification of the corresponding carboxylic acid. In this acid-catalyzed reaction, the benzoic acid derivative is refluxed with methanol (B129727) to produce the methyl ester. chemicalbook.com For example, 3-Bromobenzoic acid can be converted to Methyl 3-bromobenzoate in high yield by refluxing in methanol with a catalytic amount of sulfuric acid. chemicalbook.com

The synthesis of the required substituted benzoic acid precursors can be achieved through various routes:

Halogenation of a Toluene Derivative: A process can start with the bromination of a substituted toluene, followed by oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). The resulting acid is then esterified.

Sandmeyer-Type Reactions: A widely used method for introducing halogens involves the diazotization of an aromatic amine. An amino-substituted methyl benzoate (B1203000) can be treated with sodium nitrite (B80452) and a hydrohalic acid (like HBr) in the presence of a copper salt (e.g., CuBr) to replace the amino group with a bromine atom. This approach offers high yields and regiochemical control.

Direct Halogenation: While direct halogenation of a methyl benzoate is possible, the directing effects of the existing substituents must be considered. The ester group is a deactivating meta-director, which would guide incoming electrophiles. rsc.org

The table below outlines a representative synthetic pathway for a related compound, illustrating the key transformations involved.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Bromination | Bromine (Br₂), Acetic Acid, 80°C | 3-bromo-2-chloro-6-methyltoluene |

| 2 | Oxidation | Potassium Permanganate (KMnO₄), Acidic Ethanol (B145695), 80°C | 3-bromo-2-chloro-6-methylbenzoic acid |

| 3 | Esterification | Methanol (CH₃OH), Sulfuric Acid (H₂SO₄), Reflux | Methyl 3-bromo-2-chloro-6-methylbenzoate |

This table illustrates a synthetic sequence for an isomer of the title compound, based on common organic chemistry transformations.

Modern approaches also utilize solid acid catalysts, such as those based on titanium and zirconium, to facilitate the esterification of benzoic acids with methanol, offering a more environmentally friendly and recoverable alternative to traditional liquid acids like sulfuric acid. mdpi.comresearchgate.net

Impact of Substituent Variation on Chemical Reactivity and Synthetic Utility

The type and position of substituents on the benzene ring profoundly influence the chemical reactivity of methylbenzoate derivatives. These effects are broadly categorized as inductive and resonance effects, which alter the electron density of the aromatic ring and the reactivity of the ester functional group. libretexts.org

Reactivity of the Aromatic Ring: The aromatic ring in this compound is substituted with two electron-withdrawing halogens (Br and Cl) and the methyl ester group (-COOCH₃), along with one electron-donating methyl group (-CH₃). reddit.comscribd.com

Electron-Withdrawing Groups (EWGs): The halogens and the ester group are deactivating, meaning they decrease the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution (EAS). reddit.comlibretexts.orgmnstate.edu This deactivation occurs through a combination of inductive withdrawal (due to high electronegativity) and, in the case of the ester, resonance withdrawal.

Electron-Donating Groups (EDGs): The methyl group is an activating group that donates electron density through an inductive effect, making the ring more reactive towards electrophiles compared to unsubstituted benzene. scribd.comlibretexts.org

Reactivity of the Ester Group: The substituents on the ring also affect the reactivity of the methyl ester group, particularly in nucleophilic acyl substitution reactions such as saponification (base-catalyzed hydrolysis). Electron-withdrawing groups enhance the rate of saponification. chegg.comchegg.com They pull electron density away from the carbonyl carbon, making it more electrophilic and thus more susceptible to attack by a nucleophile like a hydroxide (B78521) ion. Conversely, electron-donating groups slow down this reaction. chegg.comchegg.com

The table below, based on data for various substituted methyl benzoates, demonstrates this trend.

| Substituent (para or meta) | Rate Constant of Saponification (k, 1/M·min) | Reactivity Relative to Methyl Benzoate |

| p-Nitro | 102 | More Reactive |

| m-Nitro | 63 | More Reactive |

| m-Bromo | 9.1 | More Reactive |

| m-Chloro | 8.6 | More Reactive |

| (Unsubstituted) | 1.7 | - |

| p-Methyl | 0.98 | Less Reactive |

| p-Methoxy | 0.42 | Less Reactive |

Data adapted from studies on the saponification of substituted methyl benzoates, illustrating the impact of electron-withdrawing (nitro, halo) and electron-donating (methyl, methoxy) groups. chegg.comchegg.com

Exploration of Isomeric Forms and Their Comparative Chemistry

Isomers of this compound, which have the same molecular formula (C₉H₈BrClO₂) but different arrangements of atoms, exhibit distinct chemical and physical properties. The relative positions of the substituents significantly alter the steric and electronic environment within the molecule.

One notable isomer is Methyl 2-bromo-6-chloro-3-methylbenzoate . bldpharm.com Comparing this to the primary compound, This compound , reveals key structural differences. In the former, both halogens are positioned ortho to the ester group, whereas in the latter, only the chlorine atom is in an ortho position.

This positional variation leads to different chemical characteristics:

Steric Hindrance: In Methyl 2-bromo-6-chloro-3-methylbenzoate, the ester group is flanked by both a bromine and a chlorine atom. This creates significant steric crowding around the reaction center of the ester, which can hinder its reactivity in reactions like hydrolysis or transesterification compared to an isomer with less ortho substitution.

Electronic Effects: The proximity of two electronegative halogens to the ester group in the 2,6-disubstituted isomer would create a stronger inductive pull on the carbonyl carbon, potentially increasing its electrophilicity, though this electronic enhancement might be counteracted by the steric hindrance.

Reactivity in Aromatic Substitution: The electronic distribution and accessibility of positions on the aromatic ring are different for each isomer. This would lead to different products or reaction rates in electrophilic substitution reactions.

Another related compound is 6-Bromo-2-chloro-3-methylbenzoic acid , the carboxylic acid precursor to the title compound. achemblock.com While not an isomer of the ester, its chemistry is directly relevant. Its acidic proton and the reactivity of its carboxyl group (e.g., in forming acid chlorides or esters) are its defining chemical features, contrasting with the ester's susceptibility to hydrolysis.

The table below compares the primary compound with a known isomer.

| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |

| This compound | N/A | C₉H₈BrClO₂ | Chloro at C2, Bromo at C6 |

| Methyl 2-bromo-6-chloro-3-methylbenzoate | 2092387-79-4 | C₉H₈BrClO₂ | Bromo at C2, Chloro at C6 sigmaaldrich.com |

| 6-Bromo-2-chloro-3-methylbenzoic acid | 1428234-64-3 | C₈H₆BrClO₂ | Carboxylic acid precursor achemblock.com |

A comprehensive understanding of these isomeric forms is crucial for synthetic planning, as the choice of isomer can dictate reaction outcomes and the properties of the final products.

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy serves as a cornerstone for the structural determination of Methyl 6-bromo-2-chloro-3-methylbenzoate, offering precise insights into the connectivity and chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to its aromatic and methyl protons. The aromatic region is expected to show two doublets, a consequence of the coupling between the two adjacent aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring. The electron-withdrawing nature of the bromine, chlorine, and carbonyl groups, combined with the electron-donating effect of the methyl group, will dictate their specific resonance frequencies.

The spectrum will also feature two singlets corresponding to the methyl protons of the ester group (-OCH₃) and the methyl group attached to the aromatic ring (-CH₃). The protons of the ester methyl group are typically found further downfield due to the deshielding effect of the adjacent oxygen atom.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.4 - 7.8 | d |

| Aromatic-H | 7.2 - 7.6 | d |

| -OCH₃ | ~3.9 | s |

| Ar-CH₃ | ~2.4 | s |

Note: Predicted values are based on the analysis of structurally similar compounds. 'd' denotes a doublet and 's' denotes a singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The spectrum is expected to show signals for the carbonyl carbon of the ester group, the aromatic carbons, and the methyl carbons.

The chemical shift of the carbonyl carbon is characteristically found in the downfield region of the spectrum. The aromatic carbons will resonate at various positions depending on the attached substituents. The carbons bearing the bromo and chloro substituents will be significantly influenced by the electronegativity of these halogens. The carbon atoms of the methyl groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 164 - 168 |

| C-Br | 115 - 125 |

| C-Cl | 130 - 140 |

| Quaternary Aromatic C | 125 - 145 |

| Aromatic CH | 128 - 135 |

| -OCH₃ | 51 - 53 |

| Ar-CH₃ | 20 - 23 |

Note: Predicted values are based on the analysis of structurally similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To unambiguously assign the proton and carbon signals and to confirm the structural connectivity, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons, showing a cross-peak connecting their respective signals.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signals to their respective methyl carbon signals.

Infrared (IR) and Raman Spectroscopy Approaches

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are instrumental in identifying the functional groups present in this compound and characterizing the nature of its chemical bonds.

Vibrational Analysis for Functional Group Identification

The IR spectrum of this compound will exhibit a number of characteristic absorption bands that correspond to the vibrations of its specific functional groups.

C=O Stretch: A strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester group. The conjugation of the carbonyl group with the aromatic ring typically shifts this band to a slightly lower wavenumber compared to non-conjugated esters.

C-O Stretch: The spectrum will also show strong C-O stretching vibrations associated with the ester functionality, typically appearing in the 1200-1300 cm⁻¹ region for the C(=O)-O stretch and 1000-1100 cm⁻¹ for the O-CH₃ stretch.

Aromatic C-H Stretch: Weak to medium bands are anticipated above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic ring.

Aliphatic C-H Stretch: Absorptions corresponding to the C-H stretching vibrations of the methyl groups will be observed in the 2850-3000 cm⁻¹ region.

C-Cl and C-Br Stretches: The stretching vibrations for the carbon-chlorine and carbon-bromine bonds are expected to appear in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Spectral Interpretation for Bond Characterization

A detailed analysis of the positions and intensities of the vibrational bands provides deeper insights into the bond characteristics within the molecule. For instance, the precise frequency of the C=O stretching vibration can be influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing bromo and chloro groups can slightly increase the C=O bond order and shift the stretching frequency to a higher wavenumber.

The pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, although often weak, can provide information about the substitution pattern of the benzene ring. Furthermore, the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are also characteristic of the substitution pattern on the aromatic ring.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations, such as the aromatic ring breathing modes.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular mass of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For the molecular formula C₉H₈BrClO₂, the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to confirm this calculated mass, providing strong evidence for the compound's identity.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Theoretical Value | Observed Value |

| Molecular Formula | C₉H₈BrClO₂ | - |

| Calculated Exact Mass | Value would be calculated based on isotopic masses | Data not available |

| Measured Exact Mass | - | Data not available |

| Mass Error (ppm) | - | Data not available |

Fragmentation Pattern Analysis for Structural Elucidation

In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to elucidate the structure of the molecule. For this compound, characteristic fragmentation would be expected due to the presence of the ester group and the halogen substituents. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the carbonyl group (-CO), and the halogen atoms (Br and Cl). Analysis of the isotopic patterns of bromine and chlorine would further aid in identifying fragments containing these elements.

Table 2: Hypothetical Major Fragmentation Peaks in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| Value | [M]⁺ (Molecular ion) |

| Value | [M - OCH₃]⁺ |

| Value | [M - COOCH₃]⁺ |

| Value | [M - Br]⁺ |

| Value | [M - Cl]⁺ |

| Value | Other significant fragments |

Single-Crystal X-Ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the connectivity and stereochemistry of this compound.

Crystallographic Parameters and Space Group Analysis

A successful single-crystal X-ray diffraction experiment would yield the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group of the compound. This data is fundamental to describing the packing of the molecules in the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

Bond Lengths, Bond Angles, and Torsional Angles

The primary output of a crystal structure determination is the precise coordinates of each atom. From these coordinates, it is possible to calculate all bond lengths, bond angles, and torsional angles within the molecule. This information would reveal the exact geometry of the benzene ring, the ester group, and the positions of the bromine, chlorine, and methyl substituents.

Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify and analyze various non-covalent interactions, such as halogen bonding, hydrogen bonding, and van der Waals forces, which govern the crystal packing. This analysis would provide insights into how molecules of this compound interact with each other in the solid state.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. This destructive method involves the complete combustion of a small, precisely weighed sample in a stream of oxygen. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), are passed through a series of detectors that quantify their amounts. From these measurements, the percentage composition of carbon, hydrogen, and nitrogen in the original sample can be determined. For halogen-containing compounds like this compound, specific analytical procedures are employed to determine the mass percentages of bromine and chlorine.

The theoretical elemental composition of this compound, which has a molecular formula of C₉H₈BrClO₂, is calculated based on its molecular weight of 263.52 g/mol . A comparison between the experimentally determined percentages and the calculated theoretical values serves to confirm the empirical formula of the compound. A close correlation between these values provides strong evidence for the correct synthesis of the target molecule.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 41.03 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.07 |

| Bromine | Br | 79.90 | 1 | 79.90 | 30.32 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.45 |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.14 |

| Total | 263.52 | 100.00 |

Note: The presented table is based on theoretical calculations. Actual experimental results from elemental analysis would be compared against these values to confirm the empirical formula.

Chromatographic Methods for Purity Assessment

Chromatography encompasses a suite of powerful analytical techniques used to separate, identify, and quantify the components of a mixture. The underlying principle involves the differential partitioning of solutes between a stationary phase and a mobile phase. For this compound, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are indispensable for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds. In the context of this compound, a Reverse-Phase HPLC (RP-HPLC) method is typically employed. In this setup, the stationary phase is nonpolar (e.g., a C18-modified silica (B1680970) gel), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

The separation is based on the polarity of the compounds. Less polar compounds, like the target ester, will have a stronger affinity for the nonpolar stationary phase and will thus elute later than more polar impurities. The elution of compounds is monitored by a detector, commonly a UV-Vis detector, which measures the absorbance at a specific wavelength. The resulting chromatogram displays peaks corresponding to each separated component, with the area of each peak being proportional to its concentration. A single, sharp peak at a specific retention time would indicate a high degree of purity for the this compound sample. The choice of a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can also be beneficial for separating halogenated aromatic compounds due to different pi-pi interactions. chromforum.org

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds. For the analysis of this compound, the sample is first vaporized in a heated injector and then carried by an inert gas (the mobile phase), such as helium or nitrogen, through a capillary column. The column contains the stationary phase, which can be a nonpolar or polar liquid coated on the inner walls.

The separation in GC is based on the boiling points and polarities of the components. Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and elute first. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection. A GC-MS system provides not only quantitative data but also mass spectra for each component, which can be used for definitive identification of impurities. For aromatic solvents, a unified GC method can often be developed to analyze for various impurities. gcms.cz

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique primarily used for qualitative analysis, such as monitoring the progress of a reaction or assessing the purity of a sample. A TLC plate consists of a thin layer of a solid adsorbent, typically silica gel (a polar stationary phase), coated onto a solid support like glass or aluminum.

A small spot of the sample solution is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and as it passes over the sample spot, the components partition between the stationary and mobile phases. Nonpolar compounds will travel further up the plate with the less polar mobile phase, while more polar compounds will have a stronger affinity for the polar silica gel and will move a shorter distance.

After the separation, the spots are visualized, often using a UV lamp if the compounds are UV-active. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each spot. A single spot on the TLC plate for the purified product suggests a high level of purity.

Computational and Theoretical Studies on Methyl 6 Bromo 2 Chloro 3 Methylbenzoate

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the electronic structure of many-body systems, including molecules. It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations are known for providing a good balance between accuracy and computational cost, making them suitable for molecules of this size.

For Methyl 6-bromo-2-chloro-3-methylbenzoate, a DFT analysis would calculate key electronic properties such as the distribution of electron density, the molecular electrostatic potential, and atomic charges. This would reveal the electron-rich and electron-deficient regions of the molecule, which is critical for predicting its reactivity towards electrophiles and nucleophiles.

Optimization of Molecular Geometry and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry, must be determined. Computational methods achieve this by finding the lowest energy conformation on the potential energy surface. For a flexible molecule like this compound, which has a rotatable methyl ester group, a conformational analysis would be performed. This involves calculating the energy of different spatial orientations (rotamers) to identify the global minimum energy structure. The resulting bond lengths, bond angles, and dihedral angles for the most stable conformer are critical parameters for all subsequent calculations.

Table 1: Hypothetical Optimized Geometrical Parameters

This table illustrates the type of data that would be generated from a geometry optimization calculation. The values presented here are purely illustrative and not based on actual calculations for this compound.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C-Br | 1.90 Å |

| Bond Length | C-Cl | 1.74 Å |

| Bond Length | C=O | 1.21 Å |

| Bond Angle | C1-C2-C3 | 120.5° |

| Dihedral Angle | C1-C2-O-CH3 | 180.0° |

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. An FMO analysis for this compound would map the electron density of these orbitals and calculate the energy gap, providing insight into its stability and potential reaction pathways.

Spectroscopic Property Predictions

Computational methods can simulate various types of spectra, which is an invaluable aid in interpreting experimental data and confirming molecular structures.

Theoretical NMR Chemical Shift Calculations (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for this purpose. The calculated chemical shifts for this compound would be compared against a standard reference (like tetramethylsilane) to predict the NMR spectrum. This would help in assigning the signals in an experimentally obtained spectrum to the specific protons and carbon atoms in the molecule.

Table 2: Illustrative Predicted ¹³C NMR Chemical Shifts (GIAO)

This table shows hypothetical predicted chemical shifts for the carbon atoms in this compound. Actual values would require specific DFT calculations.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165.8 |

| C-Br | 118.2 |

| C-Cl | 133.5 |

| C1 (ipso-ester) | 130.1 |

| C3-CH₃ | 138.4 |

| O-CH₃ | 52.7 |

| Ar-CH₃ | 20.3 |

Simulated IR and Raman Spectra for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are techniques that probe the vibrational modes of a molecule. Theoretical calculations can predict the vibrational frequencies and their corresponding intensities in both IR and Raman spectra. These calculations involve computing the second derivatives of the energy with respect to the atomic positions. The resulting simulated spectra for this compound would show characteristic peaks corresponding to specific functional groups, such as the C=O stretch of the ester, C-H stretches of the methyl groups, and vibrations of the substituted benzene (B151609) ring. These theoretical spectra are crucial for assigning the vibrational modes observed in experimental IR and Raman measurements.

UV-Visible Absorption Spectra Predictions and Electronic Transitions

The electronic absorption spectrum of this compound is expected to be dominated by π→π* transitions characteristic of substituted benzene rings. The precise wavelengths (λ_max) of these absorptions are influenced by the interplay of the electronic effects of the various substituents. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting these spectra. soton.ac.ukmdpi.commdpi.com

The benzene ring itself exhibits two primary absorption bands around 204 nm and 256 nm. The substituents on the benzene ring in this compound cause a bathochromic (red) shift of these bands to longer wavelengths. The halogen atoms (bromine and chlorine) and the methyl group are auxochromes that modify the absorption characteristics of the primary chromophore, the benzene ring. The ester group also contributes to the electronic structure and can influence the spectral properties. cdnsciencepub.com